molecular formula C22H24N2O2 B10995549 1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-6-carboxamide

1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-6-carboxamide

Cat. No.: B10995549
M. Wt: 348.4 g/mol
InChI Key: OYLLJXHJANCFFL-UHFFFAOYSA-N
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Description

1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

    Introduction of the Benzyl Group: This step often involves benzylation reactions using benzyl halides.

    Attachment of the Tetrahydro-2H-pyran-4-ylmethyl Group: This can be done through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate with carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides for benzylation, carboxylic acid derivatives for amide formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, influencing biological pathways. The benzyl and tetrahydro-2H-pyran-4-ylmethyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-1H-indole-6-carboxamide
  • N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-6-carboxamide
  • 1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-3-carboxamide

Uniqueness

1-benzyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-indole-6-carboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

1-benzyl-N-(oxan-4-ylmethyl)indole-6-carboxamide

InChI

InChI=1S/C22H24N2O2/c25-22(23-15-17-9-12-26-13-10-17)20-7-6-19-8-11-24(21(19)14-20)16-18-4-2-1-3-5-18/h1-8,11,14,17H,9-10,12-13,15-16H2,(H,23,25)

InChI Key

OYLLJXHJANCFFL-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC(=O)C2=CC3=C(C=C2)C=CN3CC4=CC=CC=C4

Origin of Product

United States

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